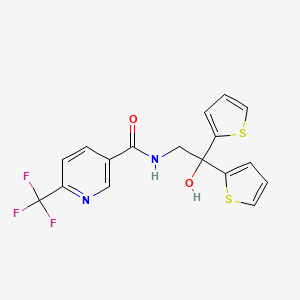

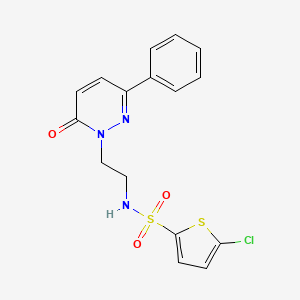

![molecular formula C26H28N4O3 B2776719 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941886-97-1](/img/structure/B2776719.png)

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a type of heterocyclic compound . This core is substituted with a 4-butoxyphenyl group and a phenethylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity and planarity characteristic of pyrazolo[1,5-a]pyrazine derivatives .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolo[1,5-a]pyrazine derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The development of novel coordination complexes derived from pyrazole-acetamide derivatives has been demonstrated, emphasizing the role of hydrogen bonding in self-assembly processes and highlighting significant antioxidant activity. These findings suggest potential applications in developing new materials with specific structural and functional properties (Chkirate et al., 2019).

Antimicrobial Applications

- Research on new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine has shown promising antimicrobial activity, indicating the potential of similar structures for developing new antimicrobial agents (Aly et al., 2011).

Anticancer and Antitumor Activity

- The synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been conducted, revealing their antimicrobial and anti-inflammatory properties. This suggests that compounds with similar core structures could be explored for potential anticancer or antitumor applications (Kendre et al., 2015).

Molecular Docking and Drug Design

- A novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium has been synthesized, highlighting the advanced methods in drug discovery and development. Such compounds offer insights into designing new therapeutic agents by targeting specific proteins or enzymes (Latli et al., 2015).

Material Science and Supramolecular Chemistry

- The use of the 3,5-bis(4-butoxyphenyl)pyrazolyl group as a building block for mono- and polymetallic derivatives, exploring different types of bonding interactions, suggests applications in material science and supramolecular chemistry. This research underlines the importance of molecular design in developing new materials with tailored properties (Claramunt et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the butoxyphenyl and phenethylacetamide groups.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "phenethylamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N-phenethylacetamide" ], "Reaction": [ "Step 1: Synthesis of 4-butoxyphenylhydrazine by reacting 4-butoxyaniline with hydrazine hydrate in the presence of sulfuric acid.", "Step 2: Synthesis of 4-butoxyphenylhydrazonoethyl acetoacetate by reacting 4-butoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 3: Synthesis of 4-butoxyphenylhydrazono-5-methyl-2,3-dihydro-1H-pyrazol-3-one by reacting 4-butoxyphenylhydrazonoethyl acetoacetate with sodium nitrite and copper sulfate in the presence of acetic acid.", "Step 4: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine by reacting 4-butoxyphenylhydrazono-5-methyl-2,3-dihydro-1H-pyrazol-3-one with sodium hydroxide in N,N-dimethylformamide.", "Step 5: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide by reacting 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with N-phenethylacetamide and triethylamine in N,N-dimethylformamide." ] } | |

Numéro CAS |

941886-97-1 |

Nom du produit |

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide |

Formule moléculaire |

C26H28N4O3 |

Poids moléculaire |

444.535 |

Nom IUPAC |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31) |

Clé InChI |

RYUGNFOERGWPFN-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2776645.png)

![4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid](/img/structure/B2776647.png)

![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2776649.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776651.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2776653.png)

![6-methyl-N-(3-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2776655.png)

![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)